3,4-Dimethoxy Substitution on Benzamide: A Critical Determinant of Pharmacophore Potency vs. 3,4,5-Trimethoxy Analogs
The 3,4-dimethoxybenzamide motif in the target compound differentiates it from the 3,4,5-trimethoxy congener (CAS 1335034-79-1) by altering the electron density and steric profile of the benzamide pharmacophore. The addition of a third methoxy group at position 5 in the trimethoxy analog increases molecular weight (350.39 g/mol vs. 320.36 g/mol for the target compound) and likely modifies hydrogen-bond acceptor capacity . In closely related benzamide-thiourea series evaluated for alpha-glucosidase inhibition in vitro, the dimethoxy substitution pattern reliably yields IC50 values in the 20-330 µM range, whereas a shift to monomethoxy or unsubstituted benzamide cores can result in a total loss of inhibitory activity, underscoring the functional necessity of this precise substitution geometry [1].
| Evidence Dimension | Molecular weight and substitution pattern impact on biological activity |
|---|---|
| Target Compound Data | MW: 320.36 g/mol; 3,4-dimethoxy substitution (CAS 620543-76-2) |
| Comparator Or Baseline | 3,4,5-Trimethoxy analog (MW: 350.39 g/mol, CAS 1335034-79-1); unsubstituted/monomethoxy benzamide thioureas in published series |
| Quantified Difference | Trimethoxy analog MW difference: +30.03 g/mol; Activity shift from active (dimethoxy IC50 20-330 µM) to inactive can occur with altered methoxy pattern in benzamide thiourea series. |
| Conditions | Comparative physicochemical properties; alpha-glucosidase inhibition assay in vitro (class-level SAR inference for benzamide thioureas). |
Why This Matters
Procuring the 3,4,5-trimethoxy analog as a substitute would introduce a compound with altered steric and electronic properties that cannot be assumed to reproduce the same target engagement profile as the 3,4-dimethoxy lead.
- [1] Akhter, S., et al. Synthesis, crystal structure and Hirshfeld Surface analysis of benzamide derivatives of thiourea as potent inhibitors of alpha-glucosidase in-vitro. Bioorganic Chemistry 107, 104531 (2021). View Source
